molecular formula C9H11ClO2S B1662060 2-Mesitylenesulfonyl chloride CAS No. 773-64-8

2-Mesitylenesulfonyl chloride

Cat. No.: B1662060
CAS No.: 773-64-8
M. Wt: 218.7 g/mol
InChI Key: PVJZBZSCGJAWNG-UHFFFAOYSA-N
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Description

2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is an organic compound with the molecular formula C9H11ClO2S. It is a sulfonyl chloride derivative of mesitylene, characterized by the presence of three methyl groups attached to a benzene ring. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mesitylenesulfonyl chloride is typically synthesized by reacting mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{C}9\text{H}{12} + \text{ClSO}_3\text{H} \rightarrow \text{C}9\text{H}{11}\text{ClO}_2\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of mesitylene to a cooled solution of chlorosulfonic acid. The reaction mixture is then stirred and maintained at a low temperature to prevent side reactions. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Mesitylenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form sulfonamides.

    Coupling Reactions: It is used as a coupling reagent in polynucleotide synthesis.

    Protection Reactions: It acts as a protecting group for guanidino groups and tryptophan.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines in the presence of a base such as triethylamine or pyridine to form sulfonamides.

    Polynucleotide Synthesis: Used in the presence of coupling agents to facilitate the formation of polynucleotides.

Major Products Formed:

Scientific Research Applications

2-Mesitylenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.

    Biology: Acts as a coupling reagent in the synthesis of polynucleotides, which are essential for genetic research.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Another sulfonyl chloride used in organic synthesis.

    Trifluoromethanesulfonyl Chloride: Known for its high reactivity and used in various chemical reactions.

    Benzenesulfonyl Chloride: A simpler sulfonyl chloride used in similar applications.

Uniqueness of 2-Mesitylenesulfonyl Chloride: this compound is unique due to the presence of three methyl groups on the benzene ring, which enhances its reactivity and selectivity in chemical reactions. This structural feature makes it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

2,4,6-trimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJZBZSCGJAWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228019
Record name 2-Mesitylenesulfonyl chloride
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Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

773-64-8
Record name Mesitylenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 2,4,6-trimethyl-
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Record name 2-Mesitylenesulfonyl chloride
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Record name 2-Mesitylenesulfonyl chloride
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Record name Mesitylene-2-sulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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